4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}quinolin-2-ol
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Overview
Description
4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}quinolin-2-ol is a versatile chemical compound used in scientific research. Its unique structure enables its application in various fields, including pharmaceuticals, medicinal chemistry, and materials science. This compound is known for its potential biological activities and its ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}quinolin-2-ol typically involves the reaction of 2-hydroxyquinoline with 3-((5-methylpyridin-2-yl)oxy)pyrrolidine under specific conditions. The reaction mixture is stirred for about 2–3 hours, and the resulting solid is filtered and recrystallized with methanol to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly techniques and catalysts can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}quinolin-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}quinolin-2-ol include:
Pyridin-2-yl derivatives: Known for their biological activities and applications in medicinal chemistry.
Quinolin-2-yl derivatives: Used in various pharmaceutical and chemical research applications
Uniqueness
What sets this compound apart is its unique combination of the quinoline and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable tool for exploring new possibilities in scientific research and development.
Properties
IUPAC Name |
4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-6-7-19(21-11-13)26-14-8-9-23(12-14)20(25)16-10-18(24)22-17-5-3-2-4-15(16)17/h2-7,10-11,14H,8-9,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMLTBHIZGOLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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